

Physical and chemical properties of 13C-labeled D-Erythrose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

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An In-depth Technical Guide to 13C-Labeled D-Erythrose for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and chemical properties of 13C-labeled D-Erythrose, detailed experimental protocols for its application, and visualizations of relevant metabolic pathways and experimental workflows. D-Erythrose, a four-carbon aldose sugar, is a key intermediate in various metabolic pathways.^{[1][2][3]} Its isotopically labeled form, 13C-labeled D-Erythrose, serves as a valuable tracer in metabolic research, particularly for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies.^{[4][5]}

Physical and Chemical Properties

13C-labeled D-Erythrose is chemically similar to its unlabeled counterpart, with the key difference being the incorporation of one or more heavy carbon isotopes. This labeling allows for the tracking of the molecule through various biochemical reactions.^[6] The physical and chemical properties of D-Erythrose and its common 13C isotopomers are summarized below.

Table 1: Physical and Chemical Properties of D-Erythrose and its 13C-Labeled Isotopomers

Property	D-Erythrose	D-Erythrose-1-13C	D-Erythrose-2-13C	D-Erythrose-3-13C	D-Erythrose-4-13C
Molecular Formula	C ₄ H ₈ O ₄ [7] [8]	C ₃ ¹³ CH ₈ O ₄ [9] [10]	C ₃ ¹³ CH ₈ O ₄ [11] [12]	C ₃ ¹³ CH ₈ O ₄ [13]]	C ₃ ¹³ CH ₈ O ₄ [14]]
Molecular Weight	120.10 g/mol [7] [8]	121.10 g/mol [9]	121.10 g/mol [11]	121.1 g/mol [13]	121.10 g/mol [14] [15]
Exact Mass	120.0422587 3 Da [7]	121.0456135 7 Da [9]	121.0456135 7 Da	121.0456135 7 Da	121.0456135 7 Da [14]
XLogP3	-2.2 [7]	-2.2 [9]	-2.2 [14]		
Polar Surface Area	77.8 Å ² [7]	77.8 Å ² [9]	77.8 Å ² [14]		
IUPAC Name	(2R,3R)-2,3,4 trihydroxybut anal [7] [8]	(2R,3R)-2,3,4 trihydroxy(1 ¹³ C)butanal [9]	(2S,3R)-2,3,4 Trihydroxybut anal-2-13C	(2R,3R)-2,3,4 Trihydroxybut anal-3-13C	(2R,3R)-2,3,4 trihydroxy(4 ¹³ C)butanal [14]

Core Applications in Research

¹³C-labeled D-Erythrose is a powerful tool for site-selective isotope labeling in protein NMR studies and metabolic flux analysis.[\[16\]](#) As its phosphorylated form, D-Erythrose-4-phosphate, it is a key intermediate in the pentose phosphate pathway and a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[\[16\]](#) The use of ¹³C-labeled D-Erythrose offers a significant advantage over the more commonly used ¹³C-glucose for achieving site-selective labeling of these aromatic residues.[\[16\]](#)[\[17\]](#)

Data on ¹³C Incorporation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C into a protein can be quantified and compared with other labeled precursors.[\[16\]](#) The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.[\[16\]](#)

Table 2: Comparison of ^{13}C Incorporation Levels in Aromatic Amino Acids[16]

Labeled Precursor	Amino Acid	Labeled Position	^{13}C Incorporation (%)
1- ^{13}C -Erythrose	Phenylalanine	ζ	>80
1- ^{13}C -Erythrose	Tyrosine	ζ	>80
4- ^{13}C -Erythrose	Tryptophan	$\varepsilon 3$	~60
1- $^{13}\text{C}_1$ -Glucose + 4- $^{13}\text{C}_1$ -Erythrose	Phenylalanine	δ	Higher than Erythrose-only
1- $^{13}\text{C}_1$ -Glucose + 4- $^{13}\text{C}_1$ -Erythrose	Tyrosine	δ	Higher than Erythrose-only
1- $^{13}\text{C}_1$ -Glucose + 4- $^{13}\text{C}_1$ -Erythrose	Tryptophan	$\varepsilon 3$	Highest Incorporation
2- ^{13}C -Glucose	Phenylalanine	ε	~40
2- ^{13}C -Glucose	Tyrosine	ε	~40
2- ^{13}C -Glucose	Tryptophan	$\delta 1$	~40

Data synthesized from findings in "Site-selective ^{13}C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.

[16]

Table 3: Recommended Precursor Concentrations for Labeling[16]

Target Amino Acid(s)	Labeled Erythrose	Erythrose Concentration (g/L)	Co-substrate (unlabeled)	Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine	1- ¹³ C-Erythrose	1	Glucose	2
Tryptophan	4- ¹³ C-Erythrose	2	Glucose	2

These concentrations are recommended for optimal site-selective labeling in *E. coli* expression systems.[\[16\]](#)

Experimental Protocols

A detailed methodology for the site-selective labeling of proteins in *E. coli* for NMR analysis is provided below. This protocol is adapted from established methods for site-selective isotope labeling.[\[16\]](#)

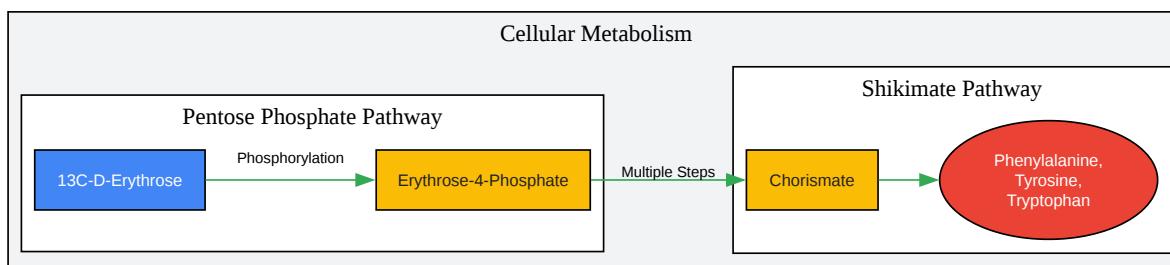
Site-Selective Labeling of Proteins in *E. coli* for NMR Analysis

- Preparation of Minimal Media: A suitable minimal medium, such as M9 medium, should be prepared for *E. coli* expression.[\[16\]](#) The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.[\[16\]](#) The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C isotopomer.[\[16\]](#)
- Isotope-Labeled Precursor Addition: Unlabeled glucose should be added to the minimal medium at a final concentration of 2 g/L.[\[16\]](#) The ¹³C-labeled D-Erythrose is then added at the concentrations recommended in Table 3.

- **E. coli Culture and Protein Expression:** The medium should be inoculated with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.[16] The cells are grown at the optimal temperature for protein expression (e.g., 37°C).[16] Protein expression is induced at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with a suitable inducer like IPTG.[16]
- **Protein Purification:** After expression, the E. coli cells are harvested, and the labeled protein is purified using standard chromatographic techniques.
- **NMR Data Acquisition and Analysis:** The purified, labeled protein is then analyzed by NMR spectroscopy. The intensities of the cross-peaks in the ¹H-¹³C HSQC spectra are analyzed to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.[16]

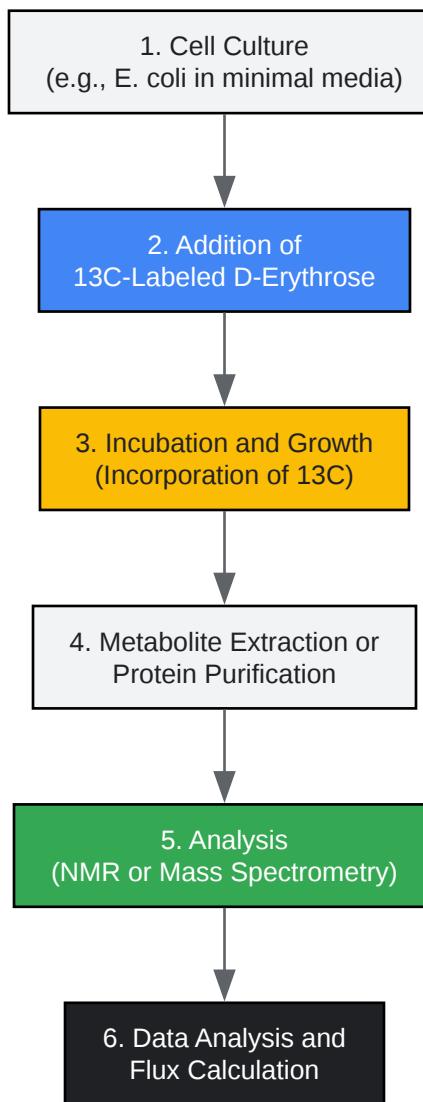
Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic fate of ¹³C-labeled D-Erythrose and a general workflow for metabolic tracing experiments.



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Caption: Metabolic fate of ¹³C-labeled D-Erythrose into aromatic amino acids.



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Caption: General workflow for a ¹³C metabolic tracing experiment.[18]

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- To cite this document: BenchChem. [Physical and chemical properties of 13C-labeled D-Erythrose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12390990#physical-and-chemical-properties-of-13c-labeled-d-erythrose>]

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